Cas no 1323792-65-9 (1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide)

1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide structure
1323792-65-9 structure
商品名:1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide
CAS番号:1323792-65-9
MF:C17H21FN2O4S
メガワット:368.423046827316
CID:6546187
PubChem ID:49747951

1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • 1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide
    • SR-01000926764
    • 1323792-65-9
    • 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
    • SR-01000926764-1
    • AKOS024531373
    • 1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide
    • 1-(3-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide
    • F6089-0805
    • インチ: 1S/C17H21FN2O4S/c18-15-4-1-3-14(11-15)13-25(21,22)19-12-16(17-5-2-8-24-17)20-6-9-23-10-7-20/h1-5,8,11,16,19H,6-7,9-10,12-13H2
    • InChIKey: MGXFISXIPKAIEK-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC=C(C=1)F)(NCC(C1=CC=CO1)N1CCOCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 368.12060649g/mol
  • どういたいしつりょう: 368.12060649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 507
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6089-0805-20μmol
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6089-0805-10mg
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
10mg
$79.0 2023-09-09
Life Chemicals
F6089-0805-15mg
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
15mg
$89.0 2023-09-09
Life Chemicals
F6089-0805-75mg
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
75mg
$208.0 2023-09-09
Life Chemicals
F6089-0805-4mg
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
4mg
$66.0 2023-09-09
Life Chemicals
F6089-0805-50mg
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
50mg
$160.0 2023-09-09
Life Chemicals
F6089-0805-25mg
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
25mg
$109.0 2023-09-09
Life Chemicals
F6089-0805-1mg
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
1mg
$54.0 2023-09-09
Life Chemicals
F6089-0805-5μmol
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6089-0805-20mg
1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide
1323792-65-9
20mg
$99.0 2023-09-09

1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide 関連文献

1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamideに関する追加情報

Professional Introduction to Compound with CAS No. 1323792-65-9 and Product Name: 1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide

The compound identified by the CAS number 1323792-65-9 and the product name 1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a 3-fluorophenyl moiety, a furan-2-yl substituent, and a morpholin-4-yl group, contributes to its unique chemical properties and biological activity.

Recent research in the domain of small-molecule drug design has highlighted the importance of multifunctional scaffolds that can interact with multiple biological targets. The compound in question exemplifies this trend, as its structural features suggest a high degree of versatility in binding to various protein receptors. Specifically, the 3-fluorophenyl group is known to enhance metabolic stability and binding affinity, while the furan-2-yl moiety can contribute to favorable pharmacokinetic profiles. The morpholin-4-yl group further adds to the molecule's complexity, potentially enabling interactions with enzymes and receptors involved in critical biological pathways.

In the context of contemporary pharmaceutical research, this compound has been studied for its potential role in modulating pathways associated with inflammation, neurodegeneration, and cancer. The combination of fluorine substitution and morpholine derivatives is particularly noteworthy, as these elements have been extensively explored in the development of antiviral and anticancer agents. Preliminary computational studies indicate that the molecule exhibits favorable binding interactions with enzymes such as kinases and phosphodiesterases, which are key targets in therapeutic intervention.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules that have demonstrated efficacy in clinical trials. For instance, analogs featuring a 3-fluorophenyl core have shown promise in treating neurological disorders by inhibiting aberrant signaling pathways. Similarly, derivatives containing a furan-2-yl group have been investigated for their anti-inflammatory properties. The integration of these motifs into a single molecular framework suggests that 1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide could serve as a versatile lead compound for further optimization.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the introduction of fluorine atoms via cross-coupling reactions, the formation of the furan ring through cyclization techniques, and the incorporation of the morpholine scaffold through nucleophilic substitution or reductive amination. These synthetic strategies not only showcase the versatility of current methodologies but also underscore the importance of innovative approaches in constructing complex drug-like molecules.

From a pharmacological perspective, the compound's dual functionality—the presence of both electron-withdrawing and electron-donating groups—makes it an attractive candidate for modulating enzyme activity. For example, the methanesulfonamide moiety can enhance solubility while simultaneously serving as a hydrogen bond acceptor or donor, depending on the target protein's binding pocket. This adaptability is crucial for achieving high affinity and selectivity in drug design.

Recent advancements in high-throughput screening (HTS) technologies have enabled researchers to rapidly evaluate large libraries of compounds for biological activity. The structural features of this molecule make it an ideal candidate for HTS campaigns aimed at identifying novel therapeutic agents. By leveraging automated platforms coupled with machine learning algorithms, researchers can accelerate the process of identifying lead compounds with optimized pharmacokinetic properties.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique chemical profile suggests utility in diagnostic imaging and probes for biochemical assays. For instance, fluorinated aromatic compounds are frequently employed as tracers in positron emission tomography (PET) scans due to their favorable radiation properties. Similarly, morpholine derivatives have been used as fluorescent probes for studying enzyme-substrate interactions.

In conclusion, 1-(3-fluorophenyl)-N-2-(furan-2-yl)-2-(morpholin-4-yl)ethylmethanesulfonamide, identified by CAS No. 1323792-65-9, represents a promising candidate for further exploration in pharmaceutical research. Its intricate structure and multifaceted functional groups position it as a versatile tool for modulating critical biological pathways. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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